molecular formula C23H15N3OS B2697374 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 313662-49-6

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2697374
M. Wt: 381.45
InChI Key: QDPDSZPBRKRRBW-UHFFFAOYSA-N
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Description

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a compound with the molecular formula C23H15N3OS . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of cyanoacetamide derivatives like 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Antibacterial Agents

A study by Palkar et al. (2017) synthesized analogs similar to the target compound, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The research highlights the potential of such compounds in developing new antibacterial agents, emphasizing their effectiveness at non-cytotoxic concentrations (Palkar et al., 2017).

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showcasing their application in colorimetric sensing of fluoride anions. This study suggests the potential use of the target compound in environmental monitoring and analytical chemistry, especially for detecting fluoride ions in solutions (Younes et al., 2020).

Anticancer Activity

Tiwari et al. (2017) reported the synthesis of compounds containing thiadiazole and benzamide groups, which showed significant anticancer activity against various human cancer cell lines. This research underlines the therapeutic potential of compounds related to 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide in oncology, offering a basis for further investigation into their use as anticancer agents (Tiwari et al., 2017).

Antioxidant Activity

Cabrera-Pérez et al. (2016) synthesized benzothiazole derivatives, including compounds similar to the target molecule, and evaluated their antioxidant activity. The results indicate that these compounds could serve as effective antioxidants, potentially applicable in conditions related to oxidative stress (Cabrera-Pérez et al., 2016).

Dye-Sensitized Solar Cells

Yang et al. (2016) explored the influence of electron-acceptors on the performance of dye-sensitized solar cells, highlighting the role of cyano-containing compounds in improving cell efficiency. This study points to the potential application of the target compound in renewable energy technologies, especially in the design and optimization of photovoltaic devices (Yang et al., 2016).

Future Directions

Given the wide range of biological activities exhibited by thiazole derivatives , future research could focus on synthesizing new compounds related to this scaffold and evaluating their biological activities. This could lead to the development of new drug molecules with lesser side effects. The design and structure-activity relationship of bioactive molecules could also be a focus of future research .

properties

IUPAC Name

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3OS/c24-15-16-11-13-19(14-12-16)22(27)26-23-25-20(17-7-3-1-4-8-17)21(28-23)18-9-5-2-6-10-18/h1-14H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPDSZPBRKRRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

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